5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione
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Overview
Description
5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12N2O3 It is a derivative of pyrazine and is characterized by the presence of a methoxy group and a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 5-methoxy-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group or other substituents can be replaced by different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Another methoxy-substituted pyrazine derivative with different functional groups.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazine core but different substituents and biological activities.
Uniqueness
5-Methoxy-1-(pyrazin-2-yl)pentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-methoxy-1-pyrazin-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12N2O3/c1-15-5-2-8(13)6-10(14)9-7-11-3-4-12-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
IABMIFQCUILLLB-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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